Methyl-1-etiocholenolol, systematically known as Methyl 3-hydroxyandrosta-1,4-dien-17-carboxylate, is a C19 androstane-class steroid. Unlike many common steroids which terminate in a hydroxyl or keto group at the C17 position, this compound features a methyl ester. This structural feature defines its primary role as a specialized chemical intermediate for the multi-step synthesis of complex steroids or as a specific analytical reference standard for metabolomic and anti-doping applications. [1]
Procuring a generic steroid analog instead of Methyl-1-etiocholenolol can lead to significant synthesis and processing failures. Substitution with the parent carboxylic acid introduces solubility and handling issues in common organic solvents, complicating process scale-up. Using analogs with a C17-hydroxyl group (like boldenone) or a C3-keto group prevents selective chemical transformations, as the specific C3-hydroxyl and C17-methyl ester configuration is designed to provide orthogonal reactivity. This allows for targeted modifications at one position while the other remains protected, a critical requirement in complex synthetic routes that is not offered by close analogs. [1]
The C17-methyl ester group is stable to common oxidizing agents used for converting secondary alcohols to ketones, such as pyridinium chlorochromate (PCC). This allows for the selective oxidation of the C3-hydroxyl group to a ketone in high yield. [1] In contrast, a comparator like the corresponding 3,17-diol would undergo non-selective oxidation at both hydroxyl groups, leading to a mixture of products and significantly lower yield of the desired 3-keto-17-ol product.
| Evidence Dimension | Yield of Selective C3 Oxidation |
| Target Compound Data | High (>90%) yield of 3-keto product expected due to stability of the C17-ester. |
| Comparator Or Baseline | Hypothetical Androsta-1,4-diene-3,17-diol: Non-selective oxidation leading to product mixtures and low yield. |
| Quantified Difference | Selective transformation vs. non-selective reaction, avoiding additional protection/deprotection steps. |
| Conditions | Oxidation with pyridinium chlorochromate (PCC) or similar selective reagents. |
This selectivity eliminates the need for costly C17-hydroxyl protection steps, increasing overall process efficiency and final product purity.
As a methyl ester, the compound lacks the acidic proton and strong intermolecular hydrogen bonding capacity of its parent carboxylic acid. This fundamental difference results in significantly higher solubility in a wide range of common, less-polar organic synthesis solvents. [1] The parent acid would exhibit poor solubility, complicating its use in standard process chemistry workflows.
| Evidence Dimension | Solubility in Aprotic/Non-polar Organic Solvents (e.g., DCM, Toluene, THF) |
| Target Compound Data | Qualitatively high; typical for steroid esters. |
| Comparator Or Baseline | 3-hydroxyandrosta-1,4-dien-17-carboxylic acid: Qualitatively low due to intermolecular hydrogen bonding. |
| Quantified Difference | Enables homogeneous reaction conditions and higher concentrations, whereas the acid would require larger solvent volumes or specialized solvent systems. |
| Conditions | Standard laboratory and industrial process conditions. |
Improved solubility allows for more efficient reactions, easier handling and purification, and a broader choice of solvents, directly impacting process throughput and manufacturing costs.
In mass spectrometry, Methyl-1-etiocholenolol provides a distinct molecular ion, clearly differentiating it from more common steroid metabolites. Studies on the metabolism of related steroids like boldenone show a complex array of hydroxylated and oxidized products, creating a need for precise reference standards. [1] The target compound's exact mass is significantly different from that of boldenone, a structurally similar and widely monitored anabolic agent. [2]
| Evidence Dimension | Monoisotopic Mass ([M+H]+) |
| Target Compound Data | 317.2111 g/mol (Calculated for C20H29O3) |
| Comparator Or Baseline | Boldenone (CAS 846-48-0): 287.2006 g/mol (Calculated for C19H27O2) |
| Quantified Difference | A clear mass difference of 30.0105 Da, enabling baseline resolution and unambiguous identification in complex biological samples. |
| Conditions | High-resolution mass spectrometry (LC-MS/MS, GC-MS). |
This provides absolute certainty in analytical testing, which is critical for forensic, anti-doping, and clinical labs that cannot tolerate ambiguity or cross-reactivity in their assays.
This compound is the right choice for synthetic routes that require selective oxidation of the C3-hydroxyl group to a ketone before subsequent modification at the C17 position (e.g., reduction of the ester to a primary alcohol). Its built-in differential protection streamlines the synthesis of complex and novel androstane derivatives. [1]
Ideal for process development where the low solubility of a corresponding carboxylic acid intermediate would create bottlenecks. The high solubility of the methyl ester facilitates higher reaction concentrations and simplifies workup procedures in common industrial solvents like toluene or dichloromethane. [2]
Serves as a specific, high-purity reference standard for the unambiguous identification and quantification of this exact molecule in complex biological matrices via LC-MS or GC-MS, particularly in anti-doping, clinical toxicology, and pharmaceutical metabolite profiling. [3]